molecular formula C7H8ClN3O B1433224 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol CAS No. 1201657-26-2

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Cat. No. B1433224
CAS RN: 1201657-26-2
M. Wt: 185.61 g/mol
InChI Key: QEQTZFCNODTJTC-UHFFFAOYSA-N
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Description

“1-(2-Chloropyrimidin-4-yl)azetidin-3-ol”, also known as (S)-(+)-1-(2-chloropyrimidin-4-yl)azetidin-3-ol, is a novel compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an azetidine ring with a hydroxyl group . The exact spatial configuration and bond lengths/angles would require more specific data or computational modeling to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. We know its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol .

Scientific Research Applications

Synthesis and Biological Activities

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol and its analogs have been extensively studied for their potential applications in various biological activities. A significant body of research has focused on the synthesis of new derivatives and their evaluation as potential antimicrobial, antitubercular, and anti-inflammatory agents.

  • Antimicrobial and Antitubercular Activities:

    • A series of pyrimidine-azetidinone analogs, including compounds similar to this compound, have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Furthermore, some of these compounds have shown significant antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
    • Novel azetidinone derivatives have been prepared and evaluated for their antibacterial and antifungal activities. Some of these derivatives have been found to exhibit significant activity against various bacterial and fungal strains (Patel et al., 2017).
  • Anti-inflammatory Activities:

    • Research has been conducted on synthesizing and evaluating new benzimidazole derivatives, including azetidin-2-ones, for their potential antimicrobial properties. These studies have resulted in the efficient synthesis of novel azetidin-2-ones that have been tested for various activities, including antimicrobial effects (Ansari et al., 2009).
    • A study synthesized novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one derivatives and screened them for analgesic and anti-inflammatory activities, showing potent results compared to standard drugs (Chhajed & Upasani, 2016).
  • Chemical Transformations and Synthesis:

    • Research on the transformation of specific azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has revealed unexpected pathways and intermediates, demonstrating the chemical versatility and potential for the synthesis of novel compounds with various biological activities (Mollet et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and triggering downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved physiological responses. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular energy production .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-7-9-2-1-6(10-7)11-3-5(12)4-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQTZFCNODTJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared as [1-(2-chloro-pyrimidin-4-yl)-azetidin-3-yl]-carbamic acid tert-butyl ester using azetidin-3-ol hydrochloride. MS: [M+H]+=186
Name
[1-(2-chloro-pyrimidin-4-yl)-azetidin-3-yl]-carbamic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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